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molecular formula C24H30O4 B8663936 4-Formylphenyl 4-(decyloxy)benzoate CAS No. 56800-35-2

4-Formylphenyl 4-(decyloxy)benzoate

Cat. No. B8663936
M. Wt: 382.5 g/mol
InChI Key: WHJLOVBONWNLRI-UHFFFAOYSA-N
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Patent
US08092712B2

Procedure details

Synthesized as described above for compound 10. Quantities: 2 (9.58 g, 30 mmol), KOH (2.34, 42 mmol), oxalyl chloride (12 mL, 140 mmol), p-hydroxybenzaldehyde (4.38 g, 36 mmol), triethylamine (32 mL, 0.23 mol), DMAP (0.19 g, 1.6 mmol). Yield 11.6 g (97%). 1H NMR: δH (CDCl3; 300 MHz): 0.89 (3 H, t, 3J=6.9 Hz, CH3), 1.21-1.51 (18 H, m, CH2), 1.83 (2 H, m, O—CH2—CH2), 4.05 (2 H, t, 3J=6.6 Hz, O—CH2), 6.99 (2 H, d, 3J=9.0 Hz, Ar—H), 7.40 (2 H, d, 3J=8.5 Hz, Ar—H), 7.97 (2 H, d, 3J=8.6 Hz, Ar—H), 8.16 (2 H, d, 3J=9.0 Hz, Ar—H), 10.0 (1 H, s, COH). 13C NMR: δC (CDCl3; 75 MHz): 14.5, 23.1, 26.4, 29.5, 29.6, 29.7, 32.2, 68.8, 114.8, 121.2, 123.0, 131.6, 132.8, 134.3, 156.3, 164.3, 164.6, 191.4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
9.58 g
Type
reactant
Reaction Step Two
Name
Quantity
42 mmol
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
reactant
Reaction Step Four
Quantity
4.38 g
Type
reactant
Reaction Step Five
Quantity
32 mL
Type
reactant
Reaction Step Six
Name
Quantity
0.19 g
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([O:11][C:12]1[CH:28]=[CH:27][C:15]([C:16]([O:18][C:19]2[CH:24]=[CH:23][C:22]([CH:25]=[O:26])=[CH:21][CH:20]=2)=[O:17])=[CH:14][CH:13]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[CH2:29](OC1C=CC(C(OC)=O)=CC=1)[CH2:30]CCCCCCCCCC.[OH-].[K+].C(Cl)(=O)C(Cl)=O.OC1C=CC(C=O)=CC=1.C(N(CC)CC)C>CN(C1C=CN=CC=1)C>[CH2:1]([O:11][C:12]1[CH:28]=[CH:27][C:15]([C:16]([O:18][C:19]2[CH:24]=[CH:23][C:22]([CH:25]=[O:26])=[CH:21][CH:20]=2)=[O:17])=[CH:14][CH:13]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:29][CH3:30] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC)OC1=CC=C(C(=O)OC2=CC=C(C=C2)C=O)C=C1
Step Two
Name
Quantity
9.58 g
Type
reactant
Smiles
C(CCCCCCCCCCC)OC1=CC=C(C(=O)OC)C=C1
Step Three
Name
Quantity
42 mmol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
12 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Five
Name
Quantity
4.38 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Step Six
Name
Quantity
32 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Seven
Name
Quantity
0.19 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesized

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCC)OC1=CC=C(C(=O)OC2=CC=C(C=C2)C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08092712B2

Procedure details

Synthesized as described above for compound 10. Quantities: 2 (9.58 g, 30 mmol), KOH (2.34, 42 mmol), oxalyl chloride (12 mL, 140 mmol), p-hydroxybenzaldehyde (4.38 g, 36 mmol), triethylamine (32 mL, 0.23 mol), DMAP (0.19 g, 1.6 mmol). Yield 11.6 g (97%). 1H NMR: δH (CDCl3; 300 MHz): 0.89 (3 H, t, 3J=6.9 Hz, CH3), 1.21-1.51 (18 H, m, CH2), 1.83 (2 H, m, O—CH2—CH2), 4.05 (2 H, t, 3J=6.6 Hz, O—CH2), 6.99 (2 H, d, 3J=9.0 Hz, Ar—H), 7.40 (2 H, d, 3J=8.5 Hz, Ar—H), 7.97 (2 H, d, 3J=8.6 Hz, Ar—H), 8.16 (2 H, d, 3J=9.0 Hz, Ar—H), 10.0 (1 H, s, COH). 13C NMR: δC (CDCl3; 75 MHz): 14.5, 23.1, 26.4, 29.5, 29.6, 29.7, 32.2, 68.8, 114.8, 121.2, 123.0, 131.6, 132.8, 134.3, 156.3, 164.3, 164.6, 191.4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
9.58 g
Type
reactant
Reaction Step Two
Name
Quantity
42 mmol
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
reactant
Reaction Step Four
Quantity
4.38 g
Type
reactant
Reaction Step Five
Quantity
32 mL
Type
reactant
Reaction Step Six
Name
Quantity
0.19 g
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([O:11][C:12]1[CH:28]=[CH:27][C:15]([C:16]([O:18][C:19]2[CH:24]=[CH:23][C:22]([CH:25]=[O:26])=[CH:21][CH:20]=2)=[O:17])=[CH:14][CH:13]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[CH2:29](OC1C=CC(C(OC)=O)=CC=1)[CH2:30]CCCCCCCCCC.[OH-].[K+].C(Cl)(=O)C(Cl)=O.OC1C=CC(C=O)=CC=1.C(N(CC)CC)C>CN(C1C=CN=CC=1)C>[CH2:1]([O:11][C:12]1[CH:28]=[CH:27][C:15]([C:16]([O:18][C:19]2[CH:24]=[CH:23][C:22]([CH:25]=[O:26])=[CH:21][CH:20]=2)=[O:17])=[CH:14][CH:13]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:29][CH3:30] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC)OC1=CC=C(C(=O)OC2=CC=C(C=C2)C=O)C=C1
Step Two
Name
Quantity
9.58 g
Type
reactant
Smiles
C(CCCCCCCCCCC)OC1=CC=C(C(=O)OC)C=C1
Step Three
Name
Quantity
42 mmol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
12 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Five
Name
Quantity
4.38 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Step Six
Name
Quantity
32 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Seven
Name
Quantity
0.19 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesized

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCC)OC1=CC=C(C(=O)OC2=CC=C(C=C2)C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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